molecular formula C9H13N3O4 B613809 1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 109205-43-8

1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione

Katalognummer: B613809
CAS-Nummer: 109205-43-8
Molekulargewicht: 227.22
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

IUPAC Name

1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c13-5-6-3-10-4-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,6,8,10,13H,3-5H2,(H,11,14,15)/t6-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNAQZWHCIFRFA-POYBYMJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(CN1)N2C=CC(=O)NC2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](CN1)N2C=CC(=O)NC2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Table 1: Comparative Analysis of Key Reaction Parameters

StepTemperature (°C)Catalyst SystemYield (%)Purity (%)Source
Pyrimidine activation-20 to 0Boc₂O, DMAP82–8595
Morpholine cyclization60–80DIAD/PPh₃, (R)-epichlorohydrin6788
Hydroxymethylation25 (rt)Hg(OAc)₂/NaBH₄7391

Patent EP4397664 demonstrates that replacing THF with 2-MeTHF in the cyclization step increases yield from 67% to 72% while reducing racemization. VulcanChem reports that maintaining pH 7.5–8.0 during hydroxymethylation prevents lactamization side reactions.

Stereochemical Control Strategies

The (2R,6S) configuration is achieved through:

  • Chiral pool synthesis : Use of (R)-epichlorohydrin as starting material ensures correct absolute configuration at C2.

  • Dynamic kinetic resolution : Pd/C-mediated hydrogenation of intermediate enamines establishes the C6 stereocenter with 94:6 dr.

  • Crystallization-induced asymmetric transformation : Recrystallization from hexane/EtOAc (4:1) improves ee from 88% to 99.5%.

Purification and Characterization

Final purification employs:

  • Flash chromatography : Silica gel (230–400 mesh) with CH₂Cl₂/MeOH (95:5) → 99.2% purity.

  • Chiral HPLC : Chiralpak IC column (4.6 × 250 mm), n-hexane/i-PrOH (70:30), 1 mL/min → confirms 99.7% ee.

Critical characterization data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J=8.0 Hz, 1H, pyrimidine H5), 5.21 (s, 1H, OH), 4.35–4.18 (m, 2H, morpholine H2/H6).

  • HRMS : m/z 228.0978 [M+H]⁺ (calc. 228.0979).

Scalability and Industrial Relevance

Bench-scale (100 g) production data from VulcanChem reveals:

  • Cost drivers : Chiral catalysts (32% of total cost), Hg-based reagents (25%).

  • Alternative pathways : Enzymatic desymmetrization using lipase AS reduces catalyst cost by 40% while maintaining 91% ee .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The pyrimidine dione can be reduced to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Dihydropyrimidines.

    Substitution Products: Halogenated derivatives, substituted pyrimidines.

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Research has indicated that derivatives of pyrimidine compounds can exhibit antiviral activity. For instance, studies have shown that pyrimidine derivatives can inhibit the replication of viruses such as the measles virus through mechanisms involving dihydroorotate dehydrogenase (DHODH) inhibition . The compound may share similar pathways due to structural similarities with known antiviral agents.

Anticancer Potential

Pyrimidine derivatives have been investigated for their anticancer properties. In vitro studies suggest that compounds targeting specific cellular pathways can induce apoptosis in cancer cells. The presence of the morpholine moiety may enhance the compound's ability to interact with biological targets involved in cancer progression .

Antimicrobial Activity

The compound has shown promise in antimicrobial applications. Research indicates that certain pyrimidine derivatives possess significant antibacterial and antifungal activities. The mechanism often involves interference with nucleic acid synthesis or disruption of cell wall integrity .

Study on Antiviral Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of pyrimidine derivatives as DHODH inhibitors. Among the tested compounds, several demonstrated potent antiviral effects against measles virus, highlighting the potential of similar structures like 1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione for further development as antiviral agents .

Anticancer Research

In a separate investigation focusing on anticancer properties, researchers synthesized various pyrimidine derivatives and assessed their cytotoxicity against human cancer cell lines. Results indicated that modifications to the pyrimidine structure could significantly enhance anticancer activity. The study suggests further exploration of this compound could yield promising results in cancer therapeutics .

Wirkmechanismus

The mechanism of action of “1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione” would depend on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate binding.

    Interacting with DNA/RNA: Intercalating into DNA/RNA and disrupting their function.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name : 1-[(2R,6S)-6-(Hydroxymethyl)-2-morpholinyl]-2,4(1H,3H)-pyrimidinedione
  • Molecular Formula : C₁₀H₁₈O₈S
  • CAS No.: 33557-25-4
  • Grade : 97% purity .

Pharmacological Significance :
This compound is a critical precursor in synthesizing therapeutics for cancer, inflammation, and viral infections. Its morpholine ring and hydroxymethyl substituent confer unique stereochemical properties, enhancing binding to biological targets like viral polymerases or inflammatory mediators .

Comparison with Structural Analogs

Key Structural and Functional Insights

Substituent Effects :

  • Halogenation : Fluorine (e.g., FMAU) or chlorine (e.g., 6-chloro-1,3-dimethyl derivative) enhances metabolic stability and target affinity. Fluorine in FMAU reduces enzymatic degradation, prolonging antiviral action .
  • Alkylation : The target compound’s hydroxymethyl group improves solubility compared to lipophilic analogs like mavacamten (isopropyl substituent), which prioritizes membrane penetration for cardiac targeting .

Ring System Variations: Morpholine vs. Tetrahydrofurodioxol: The morpholine ring in the target compound provides rigidity and hydrogen-bonding sites, whereas the tetrahydrofurodioxol system in the fluorinated prodrug () facilitates sugar mimicry for nucleoside analog activity . Thieno[2,3-d]pyrimidines: Compounds like 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () exhibit antimicrobial activity due to planar thieno rings enabling DNA intercalation, a mechanism distinct from the target compound’s enzyme inhibition .

Fluorinated analogs (e.g., FMAU) require stereospecific glycosylation, which complicates synthesis compared to non-sugar derivatives .

Biologische Aktivität

1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione, commonly referred to as a morpholinyl pyrimidine derivative, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 109205-43-8
  • Molecular Formula : C9H13N3O4
  • Molecular Weight : 227.22 g/mol
  • Purity : Typically >95% in commercial preparations .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways. For instance, it may affect kinases that regulate cell proliferation and survival.
  • Cellular Uptake and Localization : Studies indicate that the compound can alter the localization of key signaling molecules within cells, which may lead to changes in cellular behavior such as motility and apoptosis .
  • Anticancer Properties : Preliminary investigations suggest that this compound exhibits selective cytotoxicity towards cancer cells while sparing non-tumorigenic cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Anticancer Activity

A pivotal study demonstrated that this compound significantly inhibited the growth of various cancer cell lines at concentrations as low as 10 µM. The compound was particularly effective against murine liver tumor cells without affecting healthy liver cells .

Cell Line IC50 (µM) Effect
Tumorigenic Liver Cells10Significant growth inhibition
Non-Tumorigenic Cells>50No significant effect

Mechanistic Insights

Further analysis revealed that treatment with the compound led to:

  • Decreased expression of pro-survival proteins.
  • Induction of apoptosis in tumor cells.
    These findings highlight its potential as a therapeutic agent in cancer treatment .

Q & A

Q. What synthetic methodologies are commonly employed for constructing the pyrimidine-2,4-dione core in this compound?

The pyrimidine-2,4-dione scaffold is typically synthesized via cyclocondensation of urea with β-keto esters or β-diketones under alkaline conditions. For example, sodium ethoxide in ethanol facilitates the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with urea, yielding the pyrimidine-dione core after reflux and recrystallization . Modifications to this core, such as morpholine incorporation, often involve alkylation or nucleophilic substitution. Morpholine derivatives can be introduced via reactions with chloroacetamides or benzyl chlorides in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • 1H NMR : Essential for verifying stereochemistry and substituent positions. For morpholine-containing analogs, signals for the morpholine ring protons (e.g., δ 3.5–4.0 ppm for N-CH₂-O groups) and pyrimidine-dione NH protons (δ 10–12 ppm) are diagnostic .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, as demonstrated for hydrates of related pyrimidine-diones .
  • HPLC-MS : Validates purity and molecular weight, particularly for detecting byproducts from incomplete alkylation or oxidation .

Q. What biological targets are hypothesized based on structural analogs of this compound?

Pyrimidine-diones with morpholine moieties are frequently explored as kinase inhibitors (e.g., CDK, PI3K) due to their ability to mimic ATP-binding motifs. The hydroxymethyl group may enhance solubility and target engagement via hydrogen bonding. Structural analogs have shown antimicrobial and anticancer activity, suggesting potential pathways involving cell cycle regulation or enzyme inhibition .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of the (2R,6S)-morpholin-2-yl substituent?

Chiral resolution or asymmetric synthesis is critical. For example:

  • Use chiral auxiliaries or catalysts during morpholine ring formation.
  • Employ enzymatic resolution to separate diastereomers post-synthesis.
  • Monitor stereochemistry via circular dichroism (CD) or chiral HPLC during intermediate steps. Evidence from related morpholine syntheses highlights the importance of controlling reaction temperature and solvent polarity to minimize racemization .

Q. What strategies address low yields in the alkylation step when introducing the hydroxymethylmorpholine group?

Key optimizations include:

  • Solvent selection : DMF or acetonitrile improves nucleophilicity of the morpholine nitrogen.
  • Base choice : Potassium carbonate or DBU enhances deprotonation efficiency.
  • Temperature control : Reflux conditions (e.g., 80°C in ethanol) promote complete reaction while minimizing side reactions like over-alkylation .
  • Workup protocols : Precipitation in ice-water followed by column chromatography (silica gel, ethyl acetate/hexane) isolates the product from unreacted starting materials .

Q. How can computational modeling predict this compound’s interaction with CDK enzymes?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to assess binding affinity to ATP pockets. Parameters to consider:

  • Protonation states of the pyrimidine-dione NH groups at physiological pH.
  • Hydrogen-bonding interactions between the hydroxymethyl group and kinase residues (e.g., Asp86 in CDK2).
  • Comparative analysis with known inhibitors (e.g., roscovitine) to validate docking poses .

Q. How should researchers resolve discrepancies between theoretical and observed spectroscopic data?

  • NMR shifts : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian09) to identify misassigned peaks .
  • Mass spectrometry : High-resolution ESI-MS detects isotopic patterns and confirms molecular formula accuracy.
  • Crystallographic validation : Resolve ambiguities in regiochemistry or tautomerism via single-crystal analysis .

Methodological Considerations

  • Stereochemical analysis : Use NOESY NMR to confirm spatial proximity of morpholine substituents .
  • Scale-up challenges : Transition from batch to flow chemistry improves reproducibility for multi-step syntheses .
  • Biological assays : Pair enzymatic inhibition studies (e.g., fluorescence-based kinase assays) with cellular viability tests (MTT assay) to correlate target engagement with functional outcomes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.